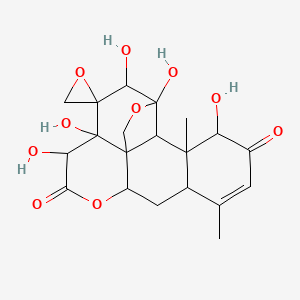
13alpha(21)-Epoxyeurycomanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-alpha-(21)-Epoxyeurycomanone is a naturally occurring compound found in the roots of Eurycoma longifolia, a plant commonly known as Tongkat Ali. This compound belongs to the class of quassinoids, which are known for their diverse biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-alpha-(21)-Epoxyeurycomanone involves several steps, starting from the extraction of Eurycoma longifolia roots. The compound is typically isolated using chromatographic techniques. The synthetic route may involve the oxidation of eurycomanone to form the epoxide group at the 13-alpha position. Specific reaction conditions, such as the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under controlled temperatures, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of 13-alpha-(21)-Epoxyeurycomanone is still in its nascent stages. The primary method involves large-scale extraction from Eurycoma longifolia roots, followed by purification using high-performance liquid chromatography (HPLC). Advances in biotechnological methods, such as microbial synthesis, are being explored to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 13-alpha-(21)-Epoxyeurycomanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quassinoids.
Reduction: Reduction reactions can convert the epoxide group back to a hydroxyl group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of 13-alpha-(21)-Epoxyeurycomanone, each with unique biological activities.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other biologically active quassinoids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-malarial, and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and Plasmodium falciparum, the parasite responsible for malaria.
作用機序
The mechanism of action of 13-alpha-(21)-Epoxyeurycomanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates the NF-κB pathway, leading to the inhibition of inflammatory cytokines. It also affects the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
類似化合物との比較
Eurycomanone: Another quassinoid from Eurycoma longifolia with similar biological activities but lacks the epoxide group.
Quassin: A quassinoid with potent anti-malarial properties but different structural features.
Bruceantin: Known for its anti-cancer properties, structurally similar but with different functional groups.
Uniqueness: 13-alpha-(21)-Epoxyeurycomanone is unique due to its epoxide group at the 13-alpha position, which imparts distinct chemical reactivity and biological activity compared to other quassinoids. This structural feature enhances its potential as a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCOVNGOINOTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
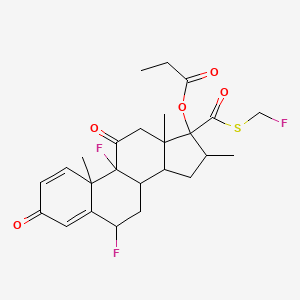
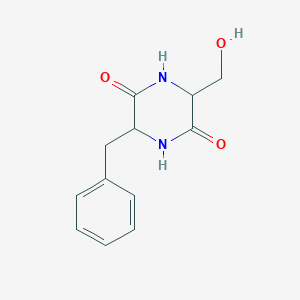
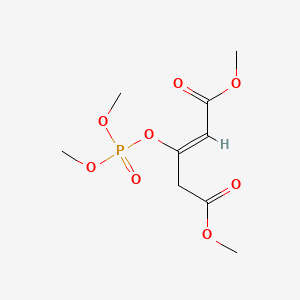
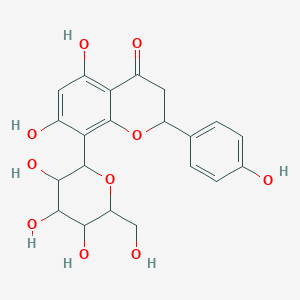
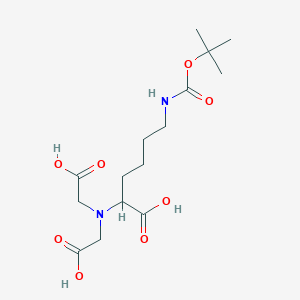
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
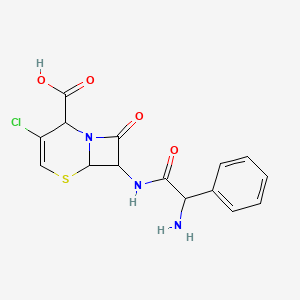
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
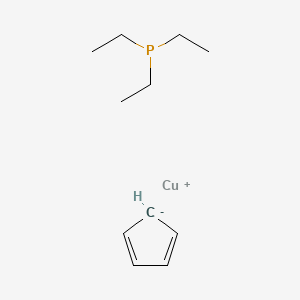
![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
